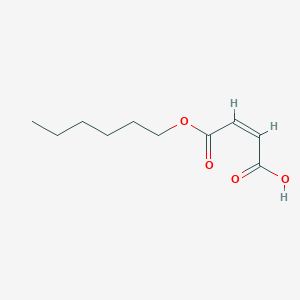

Hexyl hydrogen maleate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

15420-81-2 |

|---|---|

Molecular Formula |

C10H15O4- |

Molecular Weight |

199.22 g/mol |

IUPAC Name |

(Z)-4-hexoxy-4-oxobut-2-enoate |

InChI |

InChI=1S/C10H16O4/c1-2-3-4-5-8-14-10(13)7-6-9(11)12/h6-7H,2-5,8H2,1H3,(H,11,12)/p-1/b7-6- |

InChI Key |

RNERBJNDXXEXTK-SREVYHEPSA-M |

SMILES |

CCCCCCOC(=O)C=CC(=O)O |

Isomeric SMILES |

CCCCCCOC(=O)/C=C\C(=O)[O-] |

Canonical SMILES |

CCCCCCOC(=O)C=CC(=O)[O-] |

Other CAS No. |

15420-81-2 |

Origin of Product |

United States |

Synthetic Methodologies for Hexyl Hydrogen Maleate and Analogues

Classical Esterification Pathways to Monoesters of Maleic Acid

Classical approaches to synthesizing maleic acid monoesters are well-established and typically involve direct esterification or transesterification reactions.

Direct esterification is a straightforward and common method for producing hexyl hydrogen maleate (B1232345). This reaction typically involves reacting maleic anhydride (B1165640) with a monohydric alcohol, such as hexan-1-ol. researchgate.net The process occurs in two main stages. The first stage is the rapid and essentially complete formation of the monoester, in this case, hexyl hydrogen maleate. researchgate.netpan.pl This initial reaction is often fast and can proceed without a catalyst.

The second stage, which involves the further reaction of the monoester with another molecule of alcohol to form a diester (dihexyl maleate), is a slower and reversible process. pan.pl Therefore, to selectively synthesize the monoester, careful control of reaction conditions such as temperature and molar ratio is crucial. Using an equimolar ratio of maleic anhydride to hexanol favors the formation of the monoester. The synthesis of similar monoesters, like monobutyl maleate, is a key intermediate step in the production of the corresponding diesters. pan.pl

A common industrial approach involves reacting an aqueous solution of maleic acid, often derived from scrubbing the effluent from a maleic anhydride reactor, with an alcohol. google.com The reaction is typically carried out in a distillation column where water is removed overhead to drive the reaction toward the ester products. google.com

Transesterification is an alternative route for the synthesis of maleate esters. This process involves the reaction of an existing ester, such as dimethyl maleate or diethyl maleate, with a different alcohol—in this case, hexanol—in the presence of a catalyst to produce the desired hexyl ester and a different alcohol byproduct (methanol or ethanol).

While direct synthesis of this compound via transesterification is not extensively documented in the provided research, the principles are widely applied in ester synthesis. For example, the transesterification of ethyl 4-methoxy cinnamate (B1238496) with 2-ethyl hexanol using p-toluenesulfonic acid as a catalyst has been shown to be highly efficient, achieving a 93% yield in 6 hours at 150°C. niscpr.res.in Similarly, the transesterification of castor oil with maleic anhydride demonstrates the feasibility of this reaction type, proceeding even without a catalyst, although slowly. conicet.gov.ar This strategy can be particularly useful when the starting maleate ester is more readily available or when specific reaction conditions are desired.

Advanced Synthetic Techniques

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly processes. For maleate synthesis, this translates to the use of advanced catalysts and green chemistry principles.

The selection of a catalyst is critical in the esterification of maleic acid or its anhydride, particularly for driving the reaction to completion and improving the yield of the desired ester. A variety of homogeneous and heterogeneous catalysts have been investigated for the synthesis of maleate esters.

Homogeneous catalysts like sulfuric acid are highly effective and inexpensive. pan.pl However, they pose challenges such as equipment corrosion and the generation of acidic wastewater during neutralization. pan.pl Phosphotungstic acid is another highly active and selective homogeneous catalyst that is considered less toxic than mineral acids. pan.plresearcher.life

Heterogeneous catalysts offer significant advantages, including easier separation from the reaction mixture, potential for reuse, and a more environmentally friendly profile. researchgate.netijcea.org Key examples include:

Ion-Exchange Resins: Resins like Amberlyst-15, Dowex 50WX8, and Indion-170 have proven effective for maleic acid esterification. researcher.liferesearchgate.netijcea.org Amberlyst-15, a solid acid catalyst, is notable for its recyclability, showing consistent activity for at least 13 cycles in the synthesis of dioctyl sodium sulfosuccinate (B1259242) which involves a maleate ester intermediate. researcher.life Studies on the esterification of maleic acid with ethanol (B145695) have shown that catalysts like Indion-170, Amberlyst-36, and Amberlyst-15 are highly effective. researchgate.net

Metal-Based Catalysts: Tetrabutyl zirconate has been used, although it leads to slower reaction rates compared to strong acid catalysts. pan.plresearcher.life A novel composite solid acid catalyst prepared from fly ash, ZrOCl₂, and FeSO₄ has been successfully used to synthesize di-2-ethylhexyl-maleate with an esterification rate of 96.2%. researchgate.net

The table below summarizes the findings of a kinetic study on the synthesis of dibutyl maleate, an analogue of dihexyl maleate, using various catalysts. The principles are applicable to the synthesis of this compound.

| Catalyst | Type | Key Findings & Conditions | Reference |

| Sulfuric Acid | Homogeneous | Highly effective and cheap, but causes corrosion. | pan.pl |

| Phosphotungstic Acid | Homogeneous | Very active and selective; less toxic than mineral acids. Proved to be the most active catalyst in the study. | pan.plresearcher.life |

| Dowex 50WX8 | Heterogeneous (Ion-Exchange Resin) | Less active than strong acid catalysts. Reaction rate is more sensitive to alcohol concentration. | pan.plresearcher.life |

| Tetrabutyl Zirconate | Homogeneous (Metal Alkoxide) | Leads to a very slow reaction that is primarily dependent on the acid concentration. | pan.plresearcher.life |

| Amberlyst-15 | Heterogeneous (Ion-Exchange Resin) | Recyclable solid acid catalyst. Used in the synthesis of maleic acid with butan-1-ol. | pan.plresearcher.liferesearchgate.net |

This table is generated based on data from kinetic studies on butyl maleate synthesis, providing insights applicable to this compound.

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgsemanticscholar.orgscispace.com In the context of maleate synthesis, this involves using environmentally benign solvents and improving atom economy. acs.org

Deep Eutectic Solvents (DES) are emerging as a new class of green solvents for organic synthesis. magtech.com.cnbath.ac.uk They are formed by mixing two or more components, typically an organic halide salt and a neutral species, which results in a eutectic mixture with a melting point significantly lower than that of its individual components. bath.ac.uk DES offer several advantages, including low vapor pressure, non-flammability, biodegradability, and low cost. magtech.com.cnnih.gov

The use of DES has been explored for esterification reactions. Research has demonstrated the use of two deep eutectic solvents in the esterification of maleic acid with butan-1-ol, highlighting their potential as alternative reaction media. pan.pl The unique properties of DES can facilitate reactions by acting as both the solvent and, in some cases, the catalyst, thus simplifying the process and reducing waste. magtech.com.cn The application of DES in maleate synthesis represents a promising step towards more sustainable chemical manufacturing. rsc.orgdntb.gov.uaresearchgate.net

Chemical Reactivity and Reaction Mechanisms of Hexyl Hydrogen Maleate

Reactivity of the Maleate (B1232345) Moiety

The reactivity of the maleate moiety in hexyl hydrogen maleate is primarily centered around its electron-rich carbon-carbon double bond. This double bond is susceptible to various addition reactions, and its cis-configuration influences the stereochemical outcomes of these reactions.

Mechanistic Investigations of Carbon-Carbon Double Bond Reactions

The carbon-carbon double bond in the maleate structure is the site of several key reaction types, including electrophilic, free radical, and nucleophilic additions. rsc.org

Electrophilic addition reactions to alkenes, such as the double bond in this compound, are initiated by an electrophile attacking the electron-rich π-bond. libretexts.org This process typically involves a two-step mechanism.

In the initial step, the π electrons of the double bond act as a nucleophile, attacking the electrophile. lumenlearning.com This leads to the formation of a carbocation intermediate, a highly reactive species with a positively charged carbon atom. lumenlearning.com The second step involves a rapid attack by a nucleophile on this carbocation, resulting in the formation of a new sigma bond. libretexts.orglumenlearning.com

Common electrophilic additions include reactions with hydrogen halides (hydrohalogenation) and halogens (halogenation). unacademy.com

Hydrohalogenation : The addition of hydrogen halides like HBr proceeds via the formation of the most stable carbocation intermediate. unacademy.com

Halogenation : The addition of halogens, such as bromine (Br₂), can proceed through a cyclic halonium ion intermediate (a bromonium or chloronium ion). wikipedia.org This intermediate is a three-membered ring where the halogen atom is bonded to both carbon atoms of the original double bond. wikipedia.org The subsequent attack by the halide anion occurs from the side opposite the ring, typically resulting in an anti-addition product. However, in the case of the maleate ion, cis-addition has been observed, which is attributed to the repulsion between the negatively charged carboxylate groups being stronger than the tendency for halonium ion formation. unacademy.comwikipedia.org

The general mechanism for electrophilic addition is illustrated below: Step 1: Formation of Carbocation C=C + E⁺ → ⁺C-C-E Step 2: Nucleophilic Attack ⁺C-C-E + Nu⁻ → Nu-C-C-E

| Reaction Type | Reagent | Intermediate | Key Feature |

| Hydrohalogenation | HX (e.g., HBr, HCl) | Carbocation | Follows Markovnikov's rule in asymmetric alkenes. unacademy.com |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Halonium Ion | Typically results in anti-addition, but can be influenced by substituents. wikipedia.org |

Free radical addition to the double bond of maleates proceeds through a chain reaction mechanism involving three distinct stages: initiation, propagation, and termination. wikipedia.org This type of reaction is often initiated by heat, light, or a radical initiator. rsc.orgwikipedia.org

Initiation : A radical initiator (e.g., a peroxide) decomposes to form free radicals. wikipedia.org

Propagation : The generated radical adds to the carbon-carbon double bond of the maleate. This creates a new, more stable carbon-centered radical. wikipedia.org This radical can then react with another molecule to propagate the chain. For instance, in the addition of HBr via a radical mechanism, the bromoalkyl radical abstracts a hydrogen atom from another HBr molecule. wikipedia.org This results in the anti-Markovnikov addition product. wikipedia.org

Termination : The reaction concludes when two radicals combine to form a non-radical species. wikipedia.org

The functionalization of oils with maleic anhydride (B1165640) can be accelerated using free radical catalysts, indicating the susceptibility of the maleate double bond to this mechanism. researchgate.net

| Stage | Description |

| Initiation | Formation of initial radicals from a non-radical source. wikipedia.org |

| Propagation | A radical reacts with a non-radical to form a new radical. wikipedia.org |

| Termination | Two radicals combine, ending the chain reaction. wikipedia.org |

The reaction between a thiol and an alkene, known as a thiol-ene reaction, is a highly efficient "click chemistry" process. researchgate.net When applied to α,β-unsaturated esters like maleates, this reaction often proceeds via a nucleophilic Michael addition pathway, which is typically catalyzed by a base or a nucleophile. acs.orgwikipedia.org

The mechanism involves the nucleophilic attack of a thiolate anion on the β-carbon of the maleate's conjugated system. This forms a resonance-stabilized enolate intermediate, which is then protonated to yield the final thioether product. This reaction results in the anti-Markovnikov addition of the thiol across the double bond. wikipedia.org

Stereochemistry plays a crucial role in these reactions. Studies comparing maleates (cis-isomers) and fumarates (trans-isomers) have shown that the geometry of the double bond influences reaction kinetics and the stereochemistry of the resulting product. rsc.org The base-catalyzed thiol-yne Michael addition, a related reaction, is noted for its ability to afford products with controlled E/Z stereochemistry. acs.org The high stereoselectivity of thiol-ene reactions makes them valuable for creating polymers and other materials with well-defined architectures. wikipedia.orgrsc.org

Reactions at the Carboxylic Acid Functionality

The terminal carboxylic acid group (-COOH) on this compound is the second major site of reactivity, allowing for classic acid-based transformations.

Esterification : The carboxylic acid group of this compound can undergo esterification with an alcohol in the presence of an acid catalyst, such as sulfuric acid, to form a dialkyl maleate (a diester) and water. geeksforgeeks.orgmasterorganicchemistry.com This is a reversible equilibrium reaction known as Fischer esterification. masterorganicchemistry.com The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. geeksforgeeks.orgmasterorganicchemistry.com The synthesis of various dialkyl maleates is a common industrial process. researchgate.net The reaction can be challenging when using sterically hindered or poorly nucleophilic alcohols. nih.gov

Amidation : The carboxylic acid can also react with primary or secondary amines to form amides. libretexts.org This direct reaction typically requires high temperatures to drive off the water that is formed. diva-portal.org More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the amide. diva-portal.org Another method involves the use of coupling reagents that activate the carboxylic acid, facilitating its reaction with the amine under milder conditions. ucl.ac.uk The amide bond is a fundamental linkage in numerous chemical and biological systems. chemistryviews.org

| Reaction | Reactant | Product | Conditions |

| Esterification | Alcohol (R'-OH) | Diester | Acid catalyst, heat. geeksforgeeks.orgmasterorganicchemistry.com |

| Amidation | Amine (R'-NH₂) | Amide | Heat, or use of activating agents. libretexts.orgdiva-portal.org |

Salt Formation and Crystal Engineering

This compound, as a mono-ester of a dicarboxylic acid, possesses a free carboxylic acid group that is central to its ability to form salts. This process typically involves an acid-base reaction where the acidic proton of the carboxyl group is transferred to a basic molecule, often an amine, creating a carboxylate anion and a corresponding cation. This ionic interaction is the primary force in salt formation. semanticscholar.org

Crystal engineering utilizes these and other weaker intermolecular forces to control the assembly of molecules into a crystalline solid with a desired architecture. semanticscholar.org In the case of salts formed from hydrogen maleate anions, the resulting crystal structure is directed by a network of predictable and reliable hydrogen bonds. rsc.orgacs.org The maleate anion, with its carboxylate and remaining carboxylic acid (or in this case, ester) functionalities, acts as a versatile hydrogen bond donor and acceptor.

Key interactions that govern the supramolecular structure of hydrogen maleate salts include:

N-H···O Hydrogen Bonds: The cation (e.g., a protonated amine) forms strong hydrogen bonds with the oxygen atoms of the maleate's carboxylate group. semanticscholar.orgacs.org

O-H···O Hydrogen Bonds: If water molecules are present in the crystal lattice, they can bridge anions and cations through O-H···O bonds. semanticscholar.org

Intramolecular Hydrogen Bonds: The hydrogen maleate anion itself can form an intramolecular hydrogen bond between the proton of its carboxylic acid group and the carboxylate oxygen, creating a stable cyclic conformation. acs.org

These interactions often lead to the formation of specific, recurring patterns known as supramolecular synthons. A common motif is the R²₂(8) graph-set notation, which describes a ring formed by two molecules connected by two hydrogen bonds. rsc.orgacs.orgpsu.edu By understanding and controlling these non-covalent interactions, it is possible to engineer crystalline materials with specific physical properties, such as improved solubility or stability. rsc.orgpsu.edu

Table 1: Common Hydrogen Bonding Patterns in Maleate Salts

| Interaction Type | Donor | Acceptor | Common Graph-Set Motif | Reference |

| Cation-Anion | N-H (from cation) | O (from carboxylate) | R²₂(8) | acs.org |

| Anion-Anion | O-H (from acid) | O (from carboxylate) | S(7) (intramolecular) | acs.org |

| Solvent-Mediated | O-H (from water) | O (from carboxylate) | - | semanticscholar.org |

Role in Chemical Catalysis

This compound possesses functional groups that enable it to participate in chemical catalysis, either as a directing group ligand in C-H functionalization or as a substrate in addition reactions.

Mechanistic Role as a Ligand in Transition Metal Catalysis (e.g., C-H Bond Functionalization)

Transition metal-catalyzed C-H bond functionalization is a powerful strategy for modifying organic molecules by converting inert C-H bonds into new C-C or C-heteroatom bonds. nih.gov A significant challenge in this field is controlling the regioselectivity—that is, which specific C-H bond in a complex molecule reacts. This is often achieved by using a directing group, a functional group on the substrate that coordinates to the metal catalyst and positions it near a specific C-H bond. dmaiti.com

The carboxylic acid moiety of this compound can serve as an efficient, weakly coordinating directing group for various transition metals, including palladium and rhodium. researchgate.netsioc-journal.cnresearchgate.net The mechanistic cycle typically proceeds as follows:

Coordination: The substrate's carboxylate group (formed by deprotonation of the carboxylic acid) coordinates to the transition metal center.

C-H Activation: This coordination brings the metal catalyst into close proximity to a nearby C-H bond (e.g., at the ortho position of an aromatic ring or a β-methylene C-H bond). This geometric constraint facilitates the cleavage of the C-H bond and the formation of a metallacyclic intermediate. dmaiti.comnih.gov

Functionalization: The metallated carbon can then react with a coupling partner, leading to the formation of a new bond.

Catalyst Regeneration: The final product is released, and the active catalyst is regenerated to re-enter the catalytic cycle.

By acting as a "directing group," the carboxylate functionality of a molecule like this compound can enable highly selective transformations that would otherwise be difficult to achieve. researchgate.netresearchgate.net

Influence on Reaction Selectivity and Rate Enhancement in Catalytic Cycles

The presence of a molecule like this compound, either as a ligand or an additive, can profoundly influence the selectivity and rate of a catalytic reaction. When acting as a ligand, its structural and electronic properties directly impact the catalyst's behavior.

Influence on Selectivity: The steric bulk of the ligand, such as the hexyl group in this compound, can create a specific chiral or steric environment around the metal's active site. mdpi.com This environment can favor the approach of a reactant in a particular orientation, thus enhancing the selectivity for one product over other possibilities (chemoselectivity, regioselectivity, or enantioselectivity). Furthermore, additives can alter the properties of a catalyst system; for instance, basic additives can modify the surface of a heterogeneous catalyst or the state of a homogeneous catalyst, leading to dramatic shifts in product selectivity. mdpi.comnih.gov

Therefore, the choice of ligand or additive is a critical parameter for optimizing a catalytic process, and molecules with the functionalities of this compound can serve as modulators of both reaction speed and outcome.

Applications in Hydroacylation Processes

In the context of hydroacylation, this compound functions as a substrate, specifically as an activated alkene. Hydroacylation is the addition of an aldehyde's C-H bond across a carbon-carbon double bond, a process that forms a ketone and creates a new C-C bond. wikipedia.org

Maleate esters are common substrates for this transformation due to their electron-deficient double bond, which makes them receptive to addition. The reaction can be catalyzed by transition metal complexes (often rhodium-based) or initiated by radicals. wikipedia.org

The general mechanism for a metal-catalyzed intermolecular hydroacylation involving a maleate ester is:

Oxidative Addition: The aldehyde's C-H bond adds to the low-valent metal center (e.g., Rh(I)) to form a metal-acyl-hydride intermediate. wikipedia.org

Alkene Coordination: The C=C double bond of the this compound coordinates to the metal complex.

Migratory Insertion: The coordinated maleate inserts into the metal-hydride or metal-acyl bond.

Reductive Elimination: The resulting intermediate undergoes reductive elimination to release the final ketone product and regenerate the active catalyst. wikipedia.org

This process allows for the direct synthesis of functionalized keto-esters from readily available aldehydes and maleate derivatives.

Table 2: Examples of Hydroacylation using Maleate Derivatives as Substrates

| Aldehyde | Maleate Substrate | Catalyst/Conditions | Product Type | Reference |

| n-Butanal | Dimethyl Maleate | Aerobic, 80 °C | Substituted succinate (B1194679) derivative | researchgate.net |

| Heptanal | Diethyl Maleate | Photocatalytic, TBADT | Substituted succinate derivative | nih.gov |

| 8-Quinolinecarboxaldehyde | Dimethyl Maleate | [Rh(PPh₃)₃Cl] (Wilkinson's catalyst) | Functionalized alkyl ketone | mdpi.com |

Polymerization Studies of Hexyl Hydrogen Maleate

Homopolymerization Mechanisms

The homopolymerization of maleic acid and its derivatives, including hexyl hydrogen maleate (B1232345), is generally considered to be sluggish. researchgate.net This is often attributed to steric hindrance and the electronic nature of the double bond. However, under specific conditions and with the use of appropriate initiators, homopolymerization can be achieved.

Free Radical Homopolymerization Kinetics and Rate Determination

The kinetics of free radical homopolymerization of hexyl hydrogen maleate are influenced by several factors, including initiator concentration, temperature, and the presence of catalysts. While detailed kinetic studies specifically on the homopolymerization of this compound are not extensively documented in the provided search results, related studies on similar maleate-containing systems offer valuable insights.

For instance, in the presence of a catalyst like TiO2, a non-ionic maleate surfmer, which shares structural similarities with this compound, can undergo homopolymerization with conversion percentages reaching up to 21.5% in a nitrogen atmosphere and 18.4% in an oxygen atmosphere. primescholars.com This suggests that the choice of catalyst and reaction atmosphere significantly impacts the polymerization rate.

The process of free radical polymerization is typically initiated by the decomposition of a free radical initiator, which then reacts with a monomer molecule to start the polymer chain. researchgate.netgoogle.com The rate of polymerization is dependent on the rates of initiation, propagation, and termination steps.

Influence of Reaction Conditions on Polymer Architecture

The architecture of the resulting poly(this compound) is highly dependent on the reaction conditions. Factors such as the type of initiator, solvent, and temperature can affect the molecular weight, molecular weight distribution, and degree of branching of the polymer. For example, controlled radical polymerization techniques, if applied, could offer precise control over the polymer architecture, leading to well-defined polymer chains. dtic.mil

Copolymerization with Diverse Co-monomers

This compound readily participates in copolymerization reactions with a variety of co-monomers, leading to the formation of copolymers with a wide range of properties and applications.

Radical Copolymerization Kinetics and Mechanisms (e.g., with Vinyl Ethers, Methyl Methacrylate)

The radical copolymerization of this compound with electron-donating monomers, such as vinyl ethers, and electron-accepting monomers, like methyl methacrylate (B99206), has been a subject of interest.

Vinyl Ethers: The copolymerization of maleates with vinyl ethers often proceeds via a charge-transfer complex mechanism, leading to the formation of alternating copolymers. researchgate.netacs.orgacs.org The kinetics of such systems can deviate from the classical copolymerization model. For example, the photopolymerization of diethyl maleate with various vinyl ethers showed that the presence of abstractable hydrogens in the vinyl ether significantly alters the polymerization kinetics. diva-portal.org The rate of polymerization in these systems is influenced by factors like light intensity and the specific structures of the maleate and vinyl ether. researchgate.net

Methyl Methacrylate (MMA): this compound can be copolymerized with methyl methacrylate (MMA), a common acrylic monomer. primescholars.comwikipedia.org One study detailed the in-situ bulk copolymerization of a maleate surfmer with MMA using TiO2 and V2O5 as catalysts, achieving conversions of up to 64.2% and 63.8%. primescholars.com The resulting copolymers exhibited higher thermal stability compared to pure poly(methyl methacrylate) (PMMA). primescholars.com The reactivity ratios of the monomers in such a system would determine the composition and sequence distribution of the resulting copolymer.

The general mechanism for radical copolymerization involves the addition of an initiator radical to one of the monomers, followed by propagation steps where the growing polymer chain adds to either of the two monomer types. The relative rates of these propagation reactions determine the copolymer composition.

Alternating Copolymerization Phenomena and Structural Characterization

A significant feature of the copolymerization of maleic derivatives, including this compound, with electron-rich monomers is the strong tendency to form alternating copolymers. researchgate.netacs.orgresearchgate.net This phenomenon arises from the formation of a charge-transfer complex between the electron-acceptor maleate and the electron-donor co-monomer. This complex then polymerizes as a single unit, leading to a highly regular alternating structure.

The structure of these alternating copolymers can be elucidated using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC). primescholars.comresearchgate.net For instance, 1H NMR and 13C NMR can confirm the alternating sequence of the monomer units in the polymer chain. primescholars.com GPC is used to determine the molecular weight and molecular weight distribution of the copolymers. primescholars.com

The table below summarizes findings from a study on the copolymerization of a maleate surfmer (M1) with methyl methacrylate (M2).

| Catalyst | Atmosphere | Monomer Ratio (M1:M2) | Temperature (°C) | Time (h) | Conversion (%) |

| TiO2 | N2 | 1:1 | 80 | 4 | 64.2 |

| V2O5 | N2 | 1:1 | 80 | 4 | 63.8 |

Data sourced from a study on in situ catalytic bulk copolymerization. primescholars.com

Stereochemistry and Microstructure Control in Copolymer Synthesis

The control of stereochemistry and microstructure in polymer synthesis is crucial as it dictates the final properties of the material. unibo.it In the context of maleate-containing polymers, the cis-trans isomerism of the double bond significantly influences reactivity. Maleates (cis isomers) are known to homopolymerize at a much slower rate than their fumarate (B1241708) (trans isomer) counterparts. rsc.org However, in the presence of certain catalysts, such as thiols, maleates can isomerize to the more reactive fumarate form, which then undergoes polymerization. rsc.orgrsc.org This isomerization-polymerization mechanism allows for the incorporation of maleate-derived units into polymer chains. rsc.org The ability to control the sequence and stereochemistry of monomer units in a copolymer is a significant area of research, often employing specialized monomers and polymerization techniques to achieve the desired microstructure. researchgate.net

Polymer Network Formation and Crosslinking Chemistry

The formation of polymer networks through crosslinking dramatically alters the properties of materials, leading to increased mechanical strength, thermal stability, and chemical resistance. specialchem.com For polymers derived from this compound, the presence of both the double bond and the carboxylic acid/ester functionality offers multiple avenues for crosslinking. The double bond can participate in free-radical crosslinking reactions. Additionally, the carboxylic acid groups can be utilized for forming crosslinks through reactions such as esterification or the formation of ionic clusters. The creation of crosslinked networks can also be achieved through non-covalent interactions, such as hydrogen bonding, which can lead to thermoreversible materials. gatech.edu The density and nature of the crosslinks are critical parameters that determine the final properties of the polymer network. specialchem.com

Mechanistic Insights into Polymerization Driven by Ester and Double Bond Functionalities

The polymerization behavior of this compound is governed by the interplay of its ester and double bond functionalities. The electron-withdrawing nature of the ester groups influences the reactivity of the adjacent double bond in radical polymerization. The hydrogenation of the ester group is a potential side reaction, though it typically requires specific catalysts and conditions. acs.org In photopolymerizations involving maleates and thiols, a mixed-mechanism can occur where both thiol-ene addition and homopolymerization of the maleate/fumarate double bond contribute to network formation. rsc.org The relative rates of these competing reactions are influenced by factors such as the stereochemistry of the double bond and the reaction conditions. rsc.orgrsc.org Understanding these mechanistic details is crucial for designing and controlling the polymerization process to achieve polymers with desired structures and properties.

Applications in Advanced Materials Science and Engineering Polymer Derived Materials

Polymeric Materials Synthesis

The incorporation of hexyl hydrogen maleate (B1232345) into polymer structures is a key strategy for developing materials with tailored characteristics. Its dual functionality enables it to act as both a monomer in polymerization reactions and a modifying agent that introduces pendant groups with specific chemical properties.

Hexyl hydrogen maleate is a crucial component in the synthesis of certain types of unsaturated polyester resins (UPRs). These thermosetting resins are widely used in composites, coatings, and adhesives. The synthesis typically involves a two-step process. First, n-hexanol is reacted with maleic anhydride (B1165640) to form the acidic half-ester, this compound. This intermediate is then reacted with an epoxy resin, where the carboxylic acid group of the maleate opens the epoxide ring.

The incorporation of the hexyl group can influence the final properties of the cured resin by providing internal plasticization, which enhances flexibility and impact strength. The unsaturation provided by the maleate group is the primary site for cross-linking, typically with a vinyl monomer like styrene, to form a rigid, three-dimensional network.

Table 1: Influence of this compound on Unsaturated Polyester Resin Properties

| Property | Effect of this compound Integration | Rationale |

|---|---|---|

| Flexibility | Increased | The long hexyl chain introduces spacing between polymer backbones, reducing rigidity. |

| Impact Strength | Improved | The plasticizing effect of the hexyl group helps to absorb and dissipate impact energy. |

| Solubility | Modified | The aliphatic hexyl group can increase solubility in non-polar solvents and reactive diluents. |

| Cross-linking Density | Controlled | The concentration of the maleate moiety allows for control over the density of cross-links in the final thermoset. |

This compound can be copolymerized with other vinyl monomers to create copolymers with a wide range of tailored properties. The introduction of the maleate functionality onto a polymer backbone can significantly alter the material's surface properties and chemical reactivity. For instance, grafting maleates onto non-polar polymer backbones like polypropylene can improve surface hydrophilicity, which is beneficial for printing and coating applications. hristov.com

The presence of both a polar carboxylic acid group and a non-polar hexyl chain makes this compound an effective compatibilizer in polymer blends. These copolymers can enhance the adhesion between dissimilar materials, such as in glass fiber-reinforced plastics or in blends of polar and non-polar polymers. hristov.com

Table 2: Properties of Copolymers Incorporating this compound

| Copolymer System | Property Enhancement | Application |

|---|---|---|

| Polyolefin-graft-Hexyl Maleate | Improved adhesion, hydrophilicity | Compatibilizer in polymer blends, tie layers in multi-layer packaging |

| Acrylic-Hexyl Maleate Copolymer | Controlled hydrophobicity, flexibility | Binders for coatings, pressure-sensitive adhesives |

| Styrene-Hexyl Maleate Copolymer | Enhanced thermal stability, modified refractive index | Specialty resins, optical materials |

The integration of this compound is a straightforward method for producing functionalized polymers. The carboxylic acid group can serve as a reactive site for post-polymerization modifications, allowing for the attachment of other functional molecules. This approach is used to create polymers with specific functionalities for advanced applications.

For example, the acid group can be used to:

Introduce ionic character: Neutralization with a base can create an ionomer, which can impact the mechanical and rheological properties of the material.

Attach cross-linking agents: The carboxyl group can react with other functional groups like hydroxyls or amines to form covalent cross-links.

Graft other polymer chains: It can serve as an initiation site for graft polymerization, leading to the formation of complex polymer architectures.

This functionalization is a key strategy in designing materials for applications such as drug delivery systems, stimuli-responsive materials, and advanced composites.

Role in Coatings and Adhesives Chemistry

In the field of coatings and adhesives, this compound and similar monomers are valued for their ability to enhance performance and durability. nih.gov As a comonomer in the synthesis of acrylic or vinyl resins, it can improve adhesion to various substrates, increase the flexibility of the coating film, and enhance water resistance. The hexyl group contributes to the hydrophobicity of the coating, while the maleate's double bond can participate in cross-linking reactions, leading to a more durable and chemically resistant finish. reformchem.com

Integration into Lubricant Formulations

Esters are widely used as base oils and additives in lubricant formulations due to their excellent thermal stability, low volatility, and good lubricity. While direct research on this compound in lubricants is limited, the properties of similar long-chain esters suggest potential applications. It could theoretically function as a friction modifier or a corrosion inhibitor.

The polar carboxylic acid head could adsorb onto metal surfaces, while the non-polar hexyl tail provides a lubricating film. This structure is characteristic of many friction-modifying additives that reduce wear and improve fuel efficiency. Furthermore, the ability of the carboxyl group to interact with metal surfaces could also provide a protective layer against corrosion.

Development of Novel Plastics and Resins

The unique combination of a reactive double bond, a functional carboxylic acid group, and a flexible alkyl chain makes this compound a valuable component in the development of novel plastics and resins. hristov.com Its use allows material scientists to fine-tune the properties of polymers to meet the demands of new and challenging applications.

By strategically incorporating this compound into polymer designs, it is possible to create materials with:

Improved processability: The internal plasticization effect of the hexyl group can lower the melt viscosity of thermoplastics, making them easier to process.

Enhanced compatibility in blends and composites: The amphiphilic nature of the molecule can improve the interfacial adhesion between different phases in a composite material.

Sites for further chemical modification: The reactive sites on the maleate group allow for the creation of advanced polymer architectures and smart materials.

The versatility of this compound ensures its continued importance in the ongoing research and development of the next generation of high-performance plastics and resins.

Polymerization in Advanced Reaction Systems (e.g., Miniemulsion Polymerization)

Miniemulsion polymerization is a sophisticated technique used to create polymer nanoparticles with a high degree of control over particle size and composition. The choice of monomers and co-monomers is critical to the success of this process and the properties of the resulting polymer latex.

The literature on miniemulsion polymerization covers a wide range of monomers, but specific research detailing the use of this compound in this system is absent from the search findings. Typically, maleate esters can be challenging to homopolymerize and are often used as co-monomers. The specific behavior of this compound, with its hexyl ester group and a free carboxylic acid, within a miniemulsion system—including its partitioning between the oil and water phases, its effect on droplet stability, and its reactivity in polymerization—has not been the subject of detailed investigation in the retrieved literature.

Advanced Characterization and Analytical Methodologies for Hexyl Hydrogen Maleate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of hexyl hydrogen maleate (B1232345).

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of hexyl hydrogen maleate, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR (¹H NMR) spectrum of mono-n-hexyl maleate provides distinct signals corresponding to the different types of protons in the molecule. researchgate.net A study on the synthesis of mono-n-hexyl maleate through the esterification of maleic anhydride (B1165640) with n-hexanol presented its ¹H-NMR spectrum. researchgate.net The signals for the methyl (CH₃) protons of the hexyl group are typically found in the upfield region of the spectrum. researchgate.net The methylene (B1212753) (CH₂) protons of the hexyl chain appear as a series of multiplets, with the methylene group adjacent to the ester oxygen shifted further downfield due to its electronegative environment. researchgate.net The olefinic protons of the maleate backbone appear as doublets in the downfield region, and their coupling constant is characteristic of the cis configuration. The acidic proton of the carboxylic group often appears as a broad singlet.

Interactive Data Table: ¹H NMR Spectral Data for Mono-n-hexyl Maleate

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (hexyl) | ~0.88 | Triplet |

| (CH₂)₄ (hexyl) | ~1.35-1.37 | Multiplet |

| -O-CH₂- (hexyl) | ~4.0 | Triplet |

| =CH- (maleate) | ~6.2 | Doublet |

| -COOH | Variable, broad | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal. The carbonyl carbons of the ester and carboxylic acid groups are typically observed in the most downfield region of the spectrum, generally between 160 and 180 ppm. semanticscholar.orgoregonstate.edu The olefinic carbons of the C=C double bond appear in the range of 120-140 ppm. oregonstate.edu The carbons of the hexyl chain are found in the upfield region, with the carbon attached to the ester oxygen appearing at a lower field compared to the other aliphatic carbons. oregonstate.edu

Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Olefinic (=CH) | 130 - 140 |

| -O-C H₂- (hexyl) | 60 - 70 |

| Alkyl (hexyl chain) | 14 - 35 |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. universallab.org The spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific chemical bonds. pressbooks.publibretexts.org

Key characteristic absorption bands for this compound include:

O-H Stretching: A broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the hydroxyl group of the carboxylic acid, with the broadness resulting from hydrogen bonding. libretexts.org

C-H Stretching: Absorptions due to the C-H bonds of the hexyl group and the vinyl group are expected. The sp³ C-H stretching of the alkyl chain typically appears just below 3000 cm⁻¹, while the sp² C-H stretching of the double bond appears just above 3000 cm⁻¹. libretexts.org

C=O Stretching: Two distinct carbonyl stretching bands are anticipated. The ester carbonyl absorption typically appears around 1730-1740 cm⁻¹, while the carboxylic acid carbonyl absorption is found at a slightly lower wavenumber, around 1700-1710 cm⁻¹. universallab.orgresearchgate.net

C=C Stretching: The stretching of the carbon-carbon double bond in the maleate structure is expected to show a weak to medium absorption band in the region of 1640-1650 cm⁻¹. pressbooks.pub

C-O Stretching: The C-O stretching vibrations of the ester and carboxylic acid groups will produce strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹. researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretching | 3300 - 2500 | Broad, Strong |

| Alkyl/Vinyl | C-H Stretching | 2850 - 3100 | Medium to Strong |

| Ester/Carboxylic Acid | C=O Stretching | 1700 - 1740 | Strong |

| Alkene | C=C Stretching | 1640 - 1650 | Weak to Medium |

| Ester/Carboxylic Acid | C-O Stretching | 1000 - 1300 | Strong |

Electron Paramagnetic Resonance (EPR) Studies of Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for studying species that have unpaired electrons, such as radicals. ethernet.edu.etlibretexts.org In the context of this compound, EPR is particularly valuable for investigating radical intermediates that may form during polymerization or degradation processes. rsc.org

The radical polymerization of maleates can be studied using EPR to directly observe and characterize the propagating radicals. researchgate.net Although direct EPR studies on this compound are not widely reported, research on similar maleate systems provides insight into the methodology. For instance, time-resolved and pulsed EPR have been used to study the addition of photogenerated radicals to the double bonds of diethyl maleate. researchgate.net Such studies reveal the structure of the resulting adduct radicals. researchgate.net

EPR spectroscopy can also be employed to investigate the kinetics of radical photopolymerization of maleate/vinyl ether monomer formulations. diva-portal.org These studies can elucidate the influence of factors like abstractable hydrogens on the polymerization kinetics and help identify the dominant radical species present in the system. diva-portal.org The g-factor and hyperfine splitting patterns observed in an EPR spectrum provide a fingerprint for the specific radical intermediate, allowing for its identification and characterization. nih.govbibliotekanauki.pl

Chromatographic Separations and Analysis

Chromatographic techniques are essential for the separation and analysis of this compound from reaction mixtures and for characterizing its polymers.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight and molecular weight distribution of polymers derived from this compound. lcms.czaimplas.netshimadzu.com GPC separates molecules based on their hydrodynamic volume in solution. knauer.net Larger molecules elute from the chromatography column faster than smaller molecules. shimadzu.com

In the analysis of poly(hexyl maleate) or its copolymers, GPC can provide crucial information on:

Number-average molecular weight (Mn)

Weight-average molecular weight (Mw)

Z-average molecular weight (Mz)

Polydispersity index (PDI = Mw/Mn) , which indicates the breadth of the molecular weight distribution. uobasrah.edu.iq

The technique involves dissolving the polymer sample in a suitable solvent and passing it through a column packed with a porous gel. aimplas.net A detector, commonly a refractive index (RI) detector, measures the concentration of the polymer as it elutes. knauer.netmeasurlabs.com By calibrating the system with polymer standards of known molecular weights, a calibration curve can be constructed to relate elution time to molecular weight, allowing for the determination of the molecular weight distribution of the sample. shimadzu.comknauer.net GPC analysis has been successfully applied to characterize copolymers of maleic anhydride, such as poly(1-hexene-co-maleic anhydride), demonstrating its utility for polymers with structures related to polymerized this compound. uobasrah.edu.iq

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For this compound and its polymers, these methods provide information on thermal stability, decomposition, and phase transitions. labmanager.comlibretexts.org

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. libretexts.org This technique is particularly useful for determining the thermal stability and decomposition profile of this compound and its polymers. A TGA thermogram plots mass loss versus temperature, revealing the temperatures at which degradation processes occur. This information is critical for understanding the material's service temperature limits and degradation mechanisms. For example, TGA can be used to study the thermal decomposition of related polymeric systems. acs.org

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. libretexts.orgiitk.ac.in DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions (Tg). acs.org For polymers of this compound, the glass transition temperature is a key parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. DSC can also provide information on the heat of fusion and crystallization, which relates to the degree of crystallinity in the polymer. In some cases, if the glass transition is not detectable by DSC, other techniques like Thermomechanical Analysis (TMA) may be employed. acs.org The combination of TGA and DSC provides a comprehensive thermal profile of the material. ipm.cz

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

The thermal degradation of maleate-containing polymers and related ester compounds has been a subject of study. For instance, research on alkyl maleate terpolymers has been conducted to understand their thermal properties. dergipark.org.tr In general, the thermal stability of alkyl hydrogen maleates is influenced by the length of the alkyl chain. mdpi.com Studies on related compounds, such as lignin (B12514952) modified with maleic anhydride, have shown an increase in thermal stability, with the onset of degradation temperature rising after modification. ncsu.edu Conversely, comparative studies have indicated that maleate oligomers tend to be less thermally stable than their succinate (B1194679) and itaconate counterparts. researchgate.net Pyrolysis of self-assembled organic monolayers, which can be structurally analogous to ordered films of this compound, has been shown to begin at temperatures around 200°C in air and at higher temperatures (300-400°C) in inert atmospheres. biu.ac.il

For this compound, a typical TGA curve would be expected to show initial stability with no significant mass loss at lower temperatures, followed by a distinct step where the compound decomposes. The onset temperature of this decomposition is a key indicator of its thermal stability. The process generally involves placing the sample in a crucible and heating it under a controlled atmosphere, such as nitrogen or air, at a specified rate (e.g., 10 °C/min). mdpi.commdpi.com

Table 1: Representative Thermal Decomposition Data for Related Compounds

| Compound/Material System | Onset Decomposition Temp. (Tonset) | Key Findings |

| Maleic anhydride-modified Lignin | 159.4 °C | Increased thermal stability compared to unmodified lignin. ncsu.edu |

| Phthalic anhydride-modified Lignin | 123 °C | Decreased thermal stability compared to unmodified lignin. ncsu.edu |

| Ciprofloxacin (Pharmaceutical) | ~280 °C | Decomposition occurs in a single major step. mdpi.com |

| Ibuprofen (Pharmaceutical) | ~152 °C | Exhibits two main decomposition stages. mdpi.com |

| Self-Assembled Monolayers (in air) | ~200 °C | Pyrolysis begins at this temperature. biu.ac.il |

This table presents data from related compounds to infer the potential thermal behavior of this compound. The exact values for this compound would require experimental determination.

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface morphology of solid materials at the micro- and nanoscale. epo.orgoaepublish.com The technique operates by scanning a focused beam of electrons onto a sample, which generates various signals from the interaction of the electrons with the sample's surface atoms. chalmers.se These signals, particularly secondary and backscattered electrons, are collected by detectors to form high-resolution, three-dimensional-appearing images that reveal information about the sample's surface topography, texture, and composition. oaepublish.comacs.org

For this compound, which is a solid at room temperature, SEM analysis can elucidate several important physical characteristics. When crystallized, SEM can reveal the habit and size distribution of the resulting crystals. If prepared as a thin film or coating, SEM can be used to assess the film's uniformity, smoothness, and the presence of any surface defects such as cracks, pores, or aggregates. researchgate.net For instance, studies on methacryloyloxyalkyl hydrogen maleates used as dental bonding agents have employed SEM to visualize the resin-dentin interface, demonstrating the technique's utility for this class of compounds in applied contexts. nih.gov

The sample preparation for SEM typically involves mounting the this compound sample on a stub and, if it is not sufficiently conductive, applying a thin coating of a conductive material like gold or palladium to prevent charge buildup from the electron beam. ncsu.edu The instrument provides a large depth of field, which allows for a large portion of the sample to be in focus simultaneously, yielding the characteristic detailed, three-dimensional images. oaepublish.com Analysis of the surface of materials modified with long-chain alkyls, similar to the hexyl group, often shows changes in surface roughness and texture, which SEM is well-suited to capture.

Transmission Electron Microscopy (TEM) for Microstructure Elucidation

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the characterization of a material's internal microstructure at the nanoscale and even atomic level. oaepublish.commpg.de In TEM, a high-energy beam of electrons is transmitted through an ultrathin specimen. The interactions of the electrons with the sample as they pass through create an image that is magnified and focused onto an imaging device, such as a fluorescent screen or a sensor. nih.gov

The application of TEM to soft organic materials like this compound presents challenges due to the potential for electron beam-induced damage. rsc.org However, advanced techniques such as cryo-electron microscopy (cryo-TEM) and low-dose imaging can mitigate this issue, allowing for the direct visualization of molecular arrangements. oaepublish.com For this compound, TEM could be employed to investigate nanoscale phenomena such as:

Self-Assembly: If the molecules form self-assembled structures, such as micelles, vesicles, or ordered monolayers, TEM can provide direct visual evidence of their morphology and dimensions.

Crystalline Domains: In semicrystalline samples, TEM can be used to image the crystalline lamellae and amorphous regions, providing insight into the degree of crystallinity and the organization of the crystal lattice.

Nanoparticle Functionalization: If this compound is used to functionalize nanoparticles, TEM can confirm the presence of the organic layer on the nanoparticle surface, although it can be difficult to distinguish the organic layer if it is composed of light elements like carbon and oxygen. longdom.org

Sample preparation for TEM is critical and typically involves dispersing the sample onto a TEM grid (a fine mesh coated with a thin carbon film) or preparing ultrathin sections of a bulk sample using an ultramicrotome. The contrast in TEM images of organic materials arises from differences in electron scattering, which can be related to variations in density and thickness within the sample. longdom.org

Crystallographic Analysis

X-ray Diffraction (XRD) for Crystal Structure Elucidation

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the atomic and molecular structure of a crystal. waikato.ac.nz By irradiating a crystalline sample with X-rays and measuring the angles and intensities of the diffracted beams, one can produce a three-dimensional picture of the electron density within the crystal. This allows for the determination of unit cell dimensions, space group, and the precise positions of atoms in the crystal lattice. ncsu.edu

While the specific crystal structure of this compound is not widely reported, extensive crystallographic studies have been performed on other hydrogen maleate salts. These studies provide significant insight into the likely structural motifs, particularly the hydrogen bonding networks, that would be present in crystalline this compound. For example, the crystal structure of indacaterol (B1671819) hydrogen maleate was solved using synchrotron X-ray powder diffraction data, revealing a layered structure of cations and anions.

A recurring and critical feature in the crystal structures of hydrogen maleates is the presence of a very short and strong intramolecular O-H···O hydrogen bond within the maleate anion. longdom.org The geometry of this hydrogen bond is highly sensitive to the crystalline environment and the nature of the counter-cation. Neutron diffraction studies on various hydrogen maleate salts have established O–H distances ranging from highly asymmetric to perfectly symmetric. longdom.org

Table 2: Representative Crystallographic Data for Hydrogen Maleate Salts

| Compound | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Key Structural Feature |

| Indacaterol hydrogen maleate | P-1 | 8.866 | 9.759 | 16.678 | 1273.1 | Layers of cations and anions parallel to the ab-plane. industry.gov.au |

| Cyclohexylammonium hydrogen maleate hemi-hydrate | C2/c | 13.918 | 10.158 | 18.741 | 2434.9 | 2D supramolecular network formed via N–H···O and O–H···O hydrogen bonds. usm.edu |

| 8-Hydroxyquinolinium hydrogen maleate | P-1 | 7.621 | 8.136 | 10.435 | 618.3 | Strong intramolecular O···H···O hydrogen bond. longdom.org |

| 4-Aminopyridinium hydrogen maleate | P2₁/c | 11.237 | 5.861 | 15.655 | 1029.2 | Asymmetric intramolecular hydrogen bond. longdom.org |

This table showcases crystallographic data for compounds structurally related to this compound, highlighting common structural characteristics within the hydrogen maleate family.

Quantum Crystallography Methods for Hydrogen Bonding Analysis

Quantum crystallography represents an advanced field that combines experimental X-ray diffraction data with quantum mechanical calculations to achieve a more accurate and detailed description of crystal structures, particularly concerning electron density and hydrogen atom parameters. researchgate.netbiu.ac.il Standard X-ray refinement techniques often misrepresent the positions of hydrogen atoms because they model atoms as spherical, while the single valence electron of a hydrogen atom is shifted into the chemical bond. biu.ac.il This is especially problematic for systems like hydrogen maleates, which feature short, strong, and often symmetric intramolecular hydrogen bonds that are crucial to their chemistry. longdom.org

One of the leading quantum crystallography methods is Hirshfeld Atom Refinement (HAR) . longdom.org In HAR, aspherical atomic scattering factors are derived from ab initio quantum mechanical calculations of the molecule or a cluster of molecules. This procedure allows for the accurate determination of hydrogen atom positions and their anisotropic displacement parameters (ADPs) from high-resolution X-ray diffraction data, yielding results that are in excellent agreement with those obtained from more complex and less accessible neutron diffraction experiments. longdom.orgnih.gov

Studies on a series of hydrogen maleate salts have demonstrated that HAR can accurately locate the bridging hydrogen atom in the strong [O···H···O]⁻ intramolecular bond, correctly modeling its position whether it is symmetric or asymmetric, depending on the counter-cation. researchgate.netlongdom.org These advanced methods provide not just geometric information but also a detailed picture of the electron density distribution, which is fundamental to understanding the nature of chemical bonds and intermolecular interactions. mdpi.com

Table 3: Comparison of O-H Bond Distances (Å) in 8-Hydroxyquinolinium Hydrogen Maleate

| Method | O-H Distance 1 | O-H Distance 2 | Reference |

| Neutron Diffraction | 1.072 (3) | 1.378 (4) | researchgate.net |

| Hirshfeld Atom Refinement (HAR) - Tonto | 1.071 (4) | 1.379 (4) | researchgate.net |

| Hirshfeld Atom Refinement (HAR) - Gaussian | 1.072 (3) | 1.378 (3) | researchgate.net |

This table demonstrates the high accuracy of quantum crystallography (HAR) methods in determining hydrogen atom positions by comparing them to the benchmark results from neutron diffraction.

Hirshfeld Atom Refinement (HAR)

Hirshfeld Atom Refinement (HAR) is a sophisticated method used in single-crystal X-ray diffraction analysis that goes beyond the traditional independent atom model (IAM). Instead of using spherical atomic scattering factors, HAR employs aspherical atomic scattering factors derived from tailor-made, quantum-mechanically calculated molecular electron densities. This approach allows for a more accurate modeling of the electron density distribution, which is particularly important for atoms with distorted electron shells, such as hydrogen atoms involved in chemical bonding and hydrogen bonds.

The HAR method involves an iterative process of quantum mechanical calculations of the molecular electron density, calculation of Hirshfeld atom scattering factors, and subsequent least-squares refinement of the structural parameters against the experimental X-ray diffraction data. This iterative procedure is repeated until convergence is achieved, resulting in a more accurate determination of atomic positions and anisotropic displacement parameters (ADPs), especially for hydrogen atoms.

Research on various hydrogen maleate salts has demonstrated the superiority of HAR over conventional refinement methods. For instance, in studies of L-phenylalaninium hydrogen maleate, HAR was able to accurately model the strong intramolecular O-H···O hydrogen bond and reproduce the symmetric hydrogen position, which was in close agreement with results from neutron diffraction experiments. In contrast, the IAM yielded a significantly asymmetric position for the hydrogen atom. The ability to freely refine hydrogen-atom positions and ADPs from X-ray data using HAR leads to the best electron-density model and a more accurate representation of the molecular structure.

The accuracy of HAR in determining bond lengths involving hydrogen atoms has been shown to be better than 0.009 Å for data collected at or below 150 K, with the precision of determining both bond lengths and ADPs for hydrogen atoms being comparable to that of neutron diffraction measurements. This level of accuracy is achievable with routinely collected X-ray data, highlighting the power of HAR for detailed structural analysis. The application of HAR to metal-organic frameworks has also shown its utility in accurately positioning hydrogen atoms and analyzing disorder, suggesting its broad applicability.

Table 1: Comparison of O-H Bond Lengths (Å) in a Hydrogen Maleate Anion Determined by Different Refinement Methods (Data based on studies of analogous hydrogen maleate salts)

| Refinement Method | O-H Bond Length (Å) | Reference |

| Independent Atom Model (IAM) | Significantly shorter, asymmetric | |

| Multipolar Model (MM) | Slightly asymmetric | |

| Hirshfeld Atom Refinement (HAR) | Symmetric, close to neutron data | **** |

| Neutron Diffraction | Benchmark symmetric position |

This table is illustrative and compiled from findings on analogous hydrogen maleate salts to demonstrate the comparative accuracy of the HAR method.

X-ray Wavefunction Refinement

X-ray wavefunction refinement (XWR) is another powerful quantum crystallographic technique that directly incorporates a quantum-mechanical wavefunction into the refinement process to model the electron density. This method aims to find a wavefunction that is consistent with the experimentally observed X-ray diffraction data. By refining the wavefunction itself, XWR can provide a highly accurate and detailed description of the electronic structure of a crystal, including chemical bonding and intermolecular interactions.

The process of XWR involves adjusting the parameters of a theoretical model (the wavefunction) to minimize the difference between the calculated and observed structure factors. This approach can yield not only precise atomic positions and displacement parameters but also various wavefunction-derived properties of the crystal.

While less commonly applied to hydrogen maleate systems in the reviewed literature compared to HAR, XWR has been shown to produce highly accurate electron density models. For hydrogen maleate salts, where the nature of the short intramolecular hydrogen bond is of great interest, XWR could provide detailed insights into the electron density distribution within the O-H···O moiety. However, the determination of electron-density parameters with methods like X-ray constrained wavefunction (XCW) fitting, a related technique, often requires anisotropic and highly accurate hydrogen atom displacement parameters, which can be a challenge to obtain from X-ray data alone.

The combination of high-resolution X-ray diffraction data and quantum chemical methods like XWR extends the range of systems that can be studied for their charge density distributions, moving beyond small molecules to more complex systems.

Neutron Diffraction Studies of Hydrogen Atom Positions

Neutron diffraction is the gold standard for the precise and accurate determination of the positions and displacement parameters of hydrogen atoms in a crystal structure. Unlike X-rays, which are scattered by electrons, neutrons are scattered by atomic nuclei. This fundamental difference means that the scattering power of a hydrogen atom (or more accurately, its deuterium (B1214612) isotope) for neutrons is comparable to that of heavier atoms, allowing for its precise localization.

Neutron diffraction studies have been instrumental in understanding the nature of the short and strong intramolecular hydrogen bond in various hydrogen maleate salts. These studies have unequivocally shown that the position of the hydrogen atom between the two oxygen atoms is highly sensitive to the crystalline environment and the nature of the counter-cation. The O-H bond lengths in the intramolecular hydrogen bond of hydrogen maleate salts have been observed to vary from highly asymmetric to perfectly symmetric, providing experimental snapshots along a pseudo-reaction pathway of proton transfer.

A key advantage of neutron diffraction is the ability to refine the anisotropic displacement parameters (ADPs) of hydrogen atoms. These ADPs provide information about the vibrational motion of the hydrogen atom and the shape of the potential energy well in which it resides. In many short hydrogen bonds, the proton exhibits elongated ADPs along the direction of the bond, indicative of anharmonic motion in a flattened potential energy curve.

Table 2: Selected O-H and O···O Distances (Å) in Hydrogen Maleate Salts Determined by Neutron Diffraction (Data from various studies on different hydrogen maleate salts)

| Compound | O-H Distance 1 (Å) | O-H Distance 2 (Å) | O···O Distance (Å) | Reference |

| Potassium Hydrogen Maleate | Symmetric | Symmetric | ~2.44 | |

| L-phenylalaninium hydrogen maleate | Symmetric | Symmetric | ~2.41 | |

| Urea-phosphoric acid adduct | 1.223(6) | 1.207(6) | - |

This table presents a selection of data from different hydrogen maleate and related compounds to illustrate the precision of neutron diffraction in determining hydrogen bond geometries.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) and ab initio calculations are used to predict molecular geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.net

Studies on related maleate (B1232345) compounds provide a framework for the type of analysis applicable to hexyl hydrogen maleate. For instance, quantum chemical studies on melaminium maleate monohydrate using DFT (B3LYP) with various basis sets (such as 6-31G, cc-pVDZ, and 6-311++G ) have been used to determine energy, structural parameters, and thermodynamic properties. nih.gov Such calculations can elucidate the nature of intramolecular hydrogen bonding, a key feature in hydrogen maleate systems, and how it influences the molecule's conformation and stability. nih.govacs.org

Analysis of maleic acid has shown the existence of multiple conformers, which can be identified and characterized vibrationally through theoretical calculations. nih.gov For this compound, similar calculations could predict the most stable conformations, considering the flexibility of the hexyl chain, and analyze the electronic environment, including charge distribution and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity. researchgate.net

Table 1: Representative Quantum Chemical Methods and Their Applications

| Computational Method | Basis Set | Calculated Properties | Relevance to this compound |

|---|---|---|---|

| Density Functional Theory (DFT), e.g., B3LYP, M06-2X | 6-31G, 6-311++G , def2-TZVPP | Optimized geometry, vibrational frequencies, HOMO/LUMO energies, Mulliken charges, thermodynamic parameters (enthalpy, Gibbs free energy). nih.govacs.orgnih.gov | Predicting stable conformers, analyzing the strength of the intramolecular hydrogen bond, understanding electronic distribution and reactivity sites. |

| Ab initio methods, e.g., MP2, QCISD(T) | 6-31+G, 6-311+G | High-accuracy energy calculations, barrier heights for hydrogen transfer, intermolecular interaction energies. acs.orgnih.gov | Providing a high-precision value for the hydrogen bond strength and the energy barrier for proton transfer between the carboxyl groups. |

| Time-Dependent DFT (TD-DFT) | Varies | Excited state energies, electronic transition properties, UV-Vis spectra prediction. | Predicting the compound's response to UV light and understanding its photochemical properties. |

Molecular Dynamics Simulations for Mechanistic Insights (Conceptual)

While quantum mechanics is ideal for static electronic properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. tandfonline.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For this compound, MD simulations can offer conceptual insights into several areas:

Conformational Dynamics: The hexyl group introduces significant conformational flexibility. MD simulations can explore the accessible conformational space, revealing the dominant shapes of the molecule in different environments (e.g., in a vacuum, in a solvent) and the timescale of conformational changes.

Solvation Effects: By explicitly including solvent molecules in the simulation box, MD can model how interactions with the solvent (e.g., water, organic solvents) affect the structure and dynamics of this compound, particularly the stability of its intramolecular hydrogen bond.

Association Processes: In solution, molecules of this compound may self-associate or interact with other species. MD simulations can shed light on the initial stages of these association processes, such as the formation of dimers or larger aggregates, driven by hydrogen bonding or van der Waals forces. nih.govmdpi.com Studies on similar drug-maleate systems have shown that the maleate monoanion plays a key role in forming intermolecular hydrogen bonds that lead to the assembly of heterodimers and trimers. nih.govmdpi.com

Proton Transfer Dynamics: Car-Parrinello molecular dynamics (CPMD), which combines MD with DFT, can be used to study dynamic processes involving changes in electronic structure, such as proton transfer. nih.govresearchgate.net For this compound, CPMD could model the mobility of the acidic proton and the dynamics of hydrogen bond breaking and formation, which are crucial for understanding its acidic properties and reactivity. nih.gov

Reaction Pathway and Transition State Elucidation through Computational Modeling

Computational chemistry is a powerful tool for mapping out the detailed mechanisms of chemical reactions. rsc.org By calculating the energies of reactants, products, intermediates, and, most importantly, transition states (TS), a complete energy profile for a reaction pathway can be constructed. mit.edu A transition state is the fleeting, high-energy structure at the peak of the reaction energy barrier that determines the reaction rate. mit.edu

For this compound, this approach can be used to understand its reactivity in various transformations:

Isomerization: The conversion of the maleate (Z-isomer) to the corresponding fumarate (B1241708) (E-isomer) can be modeled to determine the energy barrier for rotation around the C=C double bond, which can be induced by heat or light. nih.gov

Addition Reactions: The double bond in the maleate moiety is susceptible to addition reactions, such as hydrogenation or Michael additions. acs.orgresearchgate.net Computational modeling can identify the transition states for these reactions, revealing whether the reaction proceeds via a concerted or stepwise mechanism and explaining observed regioselectivity and stereoselectivity. For example, studies on the sulfa-Michael addition to maleimides have shown that calculating the energy of the reaction intermediate can be a simpler and effective alternative to the computationally intensive task of locating the transition state for predicting reaction rates. acs.org

Esterification/Hydrolysis: The reaction of the carboxylic acid group or the ester group can also be studied. Modeling can elucidate the transition states for acid-catalyzed esterification or base-catalyzed hydrolysis, providing insights into the stability of the ester under different pH conditions.

Research on related maleic anhydride (B1165640) and dimethyl maleate reactions provides examples of such analyses. In the cycloaddition reaction of a nitrone with dimethyl maleate, DFT calculations were used to map the endo and exo pathways, identifying the preferred kinetic route by comparing the Gibbs free energies of the respective transition states. researchgate.netscielo.org.mx Similarly, the hydrogenation of maleic anhydride has been studied computationally to clarify the optimal reaction pathway on catalyst surfaces. acs.org

Table 2: Computationally Derived Energetic Data for a Representative Reaction (Note: This is an illustrative table based on data for a related reaction, the [3+2] cycloaddition to dimethyl maleate, as specific data for this compound is not available in the cited sources.)

| Reaction Pathway | Relative Energy (ΔE) (kJ/mol) | Relative Enthalpy (ΔH) (kJ/mol) | Relative Gibbs Free Energy (ΔG) (kJ/mol) | Kinetic Preference |

|---|---|---|---|---|

| Exo Transition State | 101.9 | 38.4 | 104.9 | Disfavored |

| Endo Transition State | 96.8 | 34.0 | 100.2 | Favored |

Data adapted from studies on N-methyl-C-3-bromophenyl-nitrone and dimethyl maleate. scielo.org.mx

Structure-Activity Relationship Modeling in Maleate Chemistry

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with a specific activity, such as biological effect or chemical reactivity. mdpi.combenthamopen.com QSAR models are mathematical equations that relate numerical descriptors of a molecule's structure to its observed activity.

In the context of maleate chemistry, QSAR can be applied to:

Predict Reactivity: By building a model based on a series of related maleate esters, it is possible to predict the reactivity of a new compound like this compound. Descriptors could include electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP). researchgate.net

Guide Synthesis: QSAR models can help in designing new molecules with desired properties. For instance, if the goal is to create a more reactive or more stable maleate derivative, the model can suggest which structural modifications (e.g., changing the ester group, adding substituents) would be most effective.

Screen for Potential Effects: While outside the scope of this article, QSAR is widely used in toxicology and drug discovery to screen large libraries of chemicals for potential biological activity or adverse effects based on their structure. acs.org